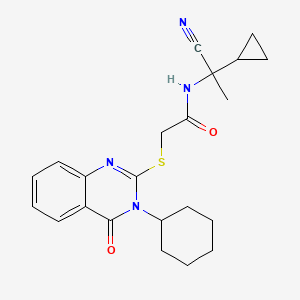

N-(1-Cyano-1-cyclopropylethyl)-2-((3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

N-(1-Cyano-1-cyclopropylethyl)-2-((3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a cyclohexyl group at position 3 and a thioacetamide linkage. The compound’s structure integrates a cyano-cyclopropylethyl moiety as the N-substituent, which confers unique steric and electronic properties.

Properties

Molecular Formula |

C22H26N4O2S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C22H26N4O2S/c1-22(14-23,15-11-12-15)25-19(27)13-29-21-24-18-10-6-5-9-17(18)20(28)26(21)16-7-3-2-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-13H2,1H3,(H,25,27) |

InChI Key |

SNWGKIVNCKELFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Construction of the Quinazolinone Core

Method:

The quinazolinone ring system is typically synthesized via cyclization of anthranilic acid derivatives with suitable carbonyl compounds. For this compound, the precursor is likely a substituted anthranilic acid derivative bearing the cyclohexyl group, which undergoes cyclization with formamide or acyl derivatives to form the quinazolinone core.

- Reflux in solvents such as acetic acid or polyphosphoric acid (PPA) to facilitate cyclization.

- Use of dehydrating agents to promote ring closure.

Supporting Data:

Research indicates that quinazolinone derivatives with bulky substituents like cyclohexyl groups are synthesized via cyclization of substituted anthranilic acids with formamide derivatives under reflux conditions.

Incorporation of the N-(1-Cyano-1-cyclopropylethyl) Group

Method:

This step involves nucleophilic substitution at the 2-position of the thioether intermediate with the N-(1-Cyano-1-cyclopropylethyl) moiety, which can be introduced via a suitable electrophilic precursor or through reductive amination strategies.

- Use of halogenated derivatives (e.g., chlorides or bromides) of the N-(1-cyano-1-cyclopropylethyl) fragment.

- Nucleophilic substitution in polar aprotic solvents like acetone or acetonitrile.

- Catalysis with potassium carbonate or cesium carbonate.

Note:

The cyano group’s stability necessitates mild conditions to prevent hydrolysis or side reactions.

Final Formation of the Acetamide Linkage

Method:

The terminal step involves acylation with chloroacetamide derivatives or direct coupling using activating agents such as carbodiimides (e.g., EDC, DCC).

- Use of dry solvents like dichloromethane or DMF.

- Room temperature or mild heating.

- Catalysis with bases such as triethylamine.

Data Tables Summarizing Reaction Conditions

| Step | Reactants | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| 1. Quinazolinone core synthesis | Anthranilic acid derivative | Formamide or acyl derivatives | Acetic acid / PPA | Reflux | 4-6 hours | Cyclization to form core |

| 2. Thioether formation | Quinazolinone intermediate | Thiol or thiolating agent | DMF / Acetonitrile | Room temp to 80°C | 12-24 hours | Base catalysis |

| 3. N-(1-Cyano-1-cyclopropylethyl) attachment | Halogenated precursor | N-(1-Cyano-1-cyclopropylethyl) derivative | Acetone / Acetonitrile | Mild heating | 8-16 hours | Nucleophilic substitution |

| 4. Acetamide linkage | Activated acetamide | Coupling agents (DCC, EDC) | Dichloromethane / DMF | Room temp | 4-8 hours | Final coupling |

Research Insights and Literature Support

- Synthesis of quinazolinone derivatives with bulky substituents like cyclohexyl groups has been documented, emphasizing cyclization of anthranilic acids with suitable acyl derivatives under acidic reflux conditions (see reference).

- Thioether formation via nucleophilic substitution on quinazolinone intermediates is well-established, with base-catalyzed reactions yielding high purity products.

- Introduction of cyano groups on cyclopropyl derivatives is achieved through nucleophilic substitution on halogenated precursors, maintaining stereochemistry and functional group stability.

- Coupling reactions for acetamide formation are optimized with carbodiimide reagents, providing efficient yields and minimal side reactions.

Notes on Purification and Characterization

- Purification:

Crystallization from ethanol or dichloromethane, chromatography on silica gel, or preparative HPLC. - Characterization: Confirmed via NMR (^1H, ^13C), IR spectroscopy (carbonyl, nitrile stretches), and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone-Based Thioacetamides

Compounds sharing the 4-oxo-3,4-dihydroquinazolin-2-yl thioacetamide scaffold (Table 1) are prevalent in medicinal chemistry due to their bioactivity in cancer and oxidative stress modulation.

Table 1: Key Quinazolinone Derivatives

Key Observations :

- The cyano-cyclopropylethyl group introduces rigidity and metabolic resistance, contrasting with simpler alkyl or aryl N-substituents in analogs .

Triazinoindole and Heterocyclic Thioacetamides

Compounds such as N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () replace the quinazolinone core with triazinoindole systems. These exhibit ≥95% purity in synthesis but differ in electronic properties due to the triazinoindole’s extended π-system, which may enhance DNA intercalation or kinase inhibition .

Thiazoline and Thiazole Derivatives

- N-(1-cyanocyclopentyl)acetamide () shares the cyanoalkyl motif but lacks the quinazolinone-thioacetamide backbone. Its synthesis via Raney nickel reduction highlights divergent synthetic routes compared to the target compound’s likely coupling strategies .

- Thiazole-based analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) prioritize hydrogen-bonding interactions (N–H⋯N motifs) for crystal packing, suggesting that the target compound’s cyclohexyl group may reduce crystallinity but improve solubility .

Hexahydroquinazolinyl Derivatives

Compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide () feature partially saturated quinazolinone rings. The hexahydro structure increases conformational flexibility, whereas the target compound’s dihydroquinazolinone likely enforces planarity, influencing binding to flat enzymatic pockets .

Structure-Activity Relationship (SAR) Insights

- Halogenation: Iodinated quinazolinones () show enhanced antioxidant activity, whereas the target compound’s cyclohexyl group may prioritize steric effects over electronic modulation .

- Heterocycle Choice: Quinazolinones offer hydrogen-bonding sites (C=O, NH) absent in triazinoindoles or thiazoles, impacting target engagement .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial and anticancer properties.

Structural Overview

The compound features several notable structural components:

- Cyano Group : Imparts reactivity and potential pharmacological effects.

- Cyclopropyl Moiety : Enhances lipophilicity, potentially improving membrane penetration.

- Thioacetamide Linkage : May contribute to biological activity through interactions with biological targets.

- Quinazoline Derivative : Known for various biological activities, particularly in cancer therapy.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds within the same structural family. For instance:

- Compound 16 , a thioacetamide quinazolinone derivative, demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against various strains of bacteria, including Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 16 | 0.31 - 5.0 | Antimicrobial |

| N-(1-Cyano-1-cyclopropylethyl)-2-thioacetamide | Not specified | Potentially active |

Anticancer Activity

The quinazoline core is associated with anticancer properties. Compounds similar to N-(1-Cyano-1-cyclopropylethyl)-2-thioacetamide have shown effectiveness against various cancer cell lines. For example:

- Synergistic Effects : Certain pyrazole derivatives have been tested in combination with conventional chemotherapy agents like doxorubicin, showing enhanced cytotoxicity in breast cancer cell lines .

The proposed mechanisms of action for N-(1-Cyano-1-cyclopropylethyl)-2-thioacetamide derivatives include:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of quinazoline derivatives against S. aureus, compound 16 exhibited significant antibacterial activity with an IC50 value indicating effective inhibition of DNA gyrase . The study concluded that these compounds could serve as promising leads for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of thioacetamide derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways . The findings suggest that N-(1-Cyano-1-cyclopropylethyl)-2-thioacetamide may possess similar anticancer properties.

Q & A

Q. Example Reaction Optimization Table

| Step | Variable | Optimal Range | Reference |

|---|---|---|---|

| Thioether formation | Solvent | DMF, 60°C | |

| Amide coupling | Catalyst | EDC/HOBt, RT | |

| Cyclization | pH | 7–8 (buffered) |

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions arise from variability in assay conditions or target specificity. Mitigation approaches:

- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Computational Validation : Molecular docking to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm potency thresholds .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .

Basic: What are the critical steps for synthesizing the quinazolinone core?

Answer:

Key steps include:

Cyclohexyl Group Introduction : Alkylation of 2-mercaptoquinazolinone with cyclohexyl halides under basic conditions (KCO, DMF) .

Thioacetamide Formation : Coupling of thioquinazolinone with bromoacetamide derivatives via SN2 displacement .

Cyano-Cyclopropane Installation : Grignard or Corey-Chaykovsky reactions to form the cyclopropane-cyano moiety .

Advanced: How can computational methods enhance reaction mechanism studies?

Answer:

Integrate:

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map transition states and energetics of key steps (e.g., cyclopropane formation) .

- Reaction Pathway Prediction : Use software like Gaussian or ORCA to simulate intermediates and validate experimental observations .

- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst) for novel analogs .

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

- Solubility : Poor in water; use DMSO or DMF for stock solutions. Stability in aqueous buffers varies with pH (avoid strong acids/bases) .

- Storage : -20°C under inert atmosphere (N) to prevent oxidation of thioether or cyclopropane groups .

- Light Sensitivity : Protect from UV exposure to avoid decomposition of the quinazolinone core .

Advanced: What strategies resolve low reproducibility in synthetic protocols?

Answer:

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and equipment calibration .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

- Collaborative Validation : Cross-laboratory replication (e.g., via open-science platforms) to identify protocol gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.